Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrahydropyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with guanidine to form the tetrahydropyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This activity is mediated through binding to the colchicine binding site of tubulin, disrupting microtubule dynamics and ultimately inducing cell death .
Comparison with Similar Compounds
Similar Compounds
Substituted Piperazines: Compounds with similar piperazine structures, such as 1-benzylpiperazine, share some chemical properties but differ in their biological activities.
Methoxyphenyl Derivatives: Compounds like 2-methoxyphenylpiperazine have similar aromatic structures but may exhibit different reactivity and biological effects.
Tetrahydropyrimidine Derivatives: Other tetrahydropyrimidine compounds, such as 2-amino-4,6-dimethylpyrimidine, can be compared in terms of their chemical behavior and applications.
Uniqueness
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets and undergo diverse chemical transformations makes it a valuable compound for research and development.
Properties
Molecular Formula |
C25H30N4O4 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H30N4O4/c1-3-33-24(31)21-22(19-11-7-8-12-20(19)32-2)26-25(27-23(21)30)29-15-13-28(14-16-29)17-18-9-5-4-6-10-18/h4-12,21-22H,3,13-17H2,1-2H3,(H,26,27,30) |
InChI Key |
MWJMXDNFEKYKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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